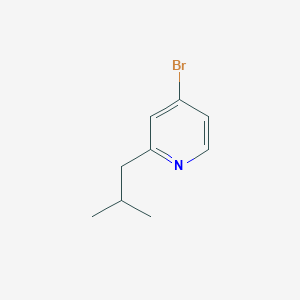

4-Bromo-2-isobutylpyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Chemical Synthesis

Halogenated pyridine scaffolds are of considerable importance in chemical synthesis for several key reasons. The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a variety of chemical reactions. These "hooks" are particularly useful in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to construct complex molecules from simpler, readily available starting materials.

Halogenated heteroaromatic compounds, including pyridines, are recognized as fundamental components for the synthesis of intricate natural products and pharmaceutical drugs. rsc.org Their role in these synthetic pathways is often pivotal, enabling the introduction of diverse functional groups and the construction of the target molecule's core structure. rsc.org The strategic placement of a halogen on the pyridine ring can also influence the electronic properties of the molecule, which can be advantageous in directing the course of a chemical reaction or in fine-tuning the biological activity of a final product. nih.govjchemrev.com

Furthermore, organohalogen compounds are prevalent in nature and many exhibit notable biological activities, making them attractive candidates for drug discovery and development. rsc.org The incorporation of halogens into molecular scaffolds can enhance properties such as membrane permeability and metabolic stability, which are crucial for the efficacy of therapeutic agents.

Contextualizing 4-Bromo-2-isobutylpyridine within Pyridine Chemistry

Pyridine chemistry is a vast and well-established field, characterized by the unique properties of the pyridine ring—a six-membered heterocycle containing one nitrogen atom. nih.gov The nitrogen atom imparts a degree of basicity to the ring and influences its reactivity towards both electrophilic and nucleophilic reagents. nih.govjchemrev.com Generally, pyridine is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, compared to electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov

This compound fits into this chemical landscape as a disubstituted pyridine. The isobutyl group at the 2-position and the bromine atom at the 4-position provide distinct points for chemical modification. The bromine atom at the 4-position is particularly susceptible to nucleophilic substitution and is an excellent functional group for engaging in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of substituents at this position, including alkyl, aryl, and amino groups.

Overview of Research Trajectories for this compound

Research involving this compound and similar halogenated pyridines is primarily focused on their utility as synthetic intermediates. The compound itself is not typically the end product but rather a key stepping stone in the creation of more complex and often biologically active molecules. As such, it is listed as a research chemical and building block by various chemical suppliers.

One major research trajectory involves the use of this compound in the synthesis of novel substituted pyridines. By leveraging the reactivity of the C-Br bond, researchers can introduce a variety of functional groups to create libraries of new compounds. These compounds can then be screened for potential applications in areas such as medicinal chemistry, agrochemicals, and materials science.

Another significant area of research is the development of new and more efficient synthetic methods that utilize this compound or related structures. This includes the optimization of cross-coupling reaction conditions and the exploration of novel catalytic systems. The goal of this research is to make the synthesis of complex pyridine derivatives more practical, cost-effective, and environmentally friendly.

While specific, in-depth research articles focusing exclusively on this compound are not abundant in the public domain, its importance can be inferred from its inclusion in the catalogs of chemical suppliers and its relationship to the broader class of halogenated pyridines, which are extensively studied. For instance, the design of a tripeptidomimetic based on a 2,3,4-substituted pyridine scaffold highlights the potential of such molecules in medicinal chemistry. acs.org In this study, various substituents were introduced onto the pyridine ring using reactions like aromatic nucleophilic substitution and Grignard coupling, demonstrating the synthetic versatility of these scaffolds. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

4-bromo-2-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12BrN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

QQAZBFHJPUPWHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=CC(=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 Isobutylpyridine and Its Precursors

Precursor-Based Synthesis Strategies

Precursor-based strategies involve the step-wise construction and modification of the pyridine (B92270) scaffold. These methods either begin with a simple pyridine derivative that is subsequently elaborated or build the heterocyclic ring from acyclic precursors.

Alkylation Approaches to Isobutylpyridine Intermediates

A primary precursor to the target molecule is 2-isobutylpyridine. Its synthesis is commonly achieved by introducing the isobutyl group onto a pre-existing pyridine or picoline (methylpyridine) ring.

One of the most direct methods is the alkylation of 2-picoline. The methyl group of 2-picoline is sufficiently acidic (pKa ≈ 34) to be deprotonated by a strong base, generating a nucleophilic picolyl anion. This anion can then react with an appropriate electrophile, such as an isobutyl halide, to form the desired C-C bond. The choice of base is critical for achieving quantitative deprotonation; organolithium reagents like n-butyllithium (n-BuLi) are generally more effective than lithium diisopropylamide (LDA) for this purpose. nih.gov

Another powerful technique involves the reaction of Grignard reagents with pyridine N-oxides. The N-oxide activates the pyridine ring, making the C2 position susceptible to nucleophilic attack. The sequential addition of an isobutyl Grignard reagent (e.g., isobutylmagnesium bromide) to pyridine N-oxide, followed by a rearomatization/deoxygenation step, can yield 2-isobutylpyridine in good yields. researchgate.net

| Method | Substrate | Reagent 1 | Reagent 2 | Product | Key Features |

| Picolyl Anion Alkylation | 2-Picoline | n-BuLi or LDA | Isobutyl bromide | 2-(3-Methylbutyl)pyridine | Requires strong base; reaction with alkyl halide. |

| Grignard Addition | Pyridine N-oxide | Isobutylmagnesium bromide | Acetic Anhydride (for deoxygenation) | 2-Isobutylpyridine | N-oxide activation facilitates nucleophilic attack at C2. researchgate.net |

Cyclization Reactions in Pyridine Ring Formation

Instead of modifying an existing ring, the 2-isobutylpyridine core can be constructed from acyclic precursors through cyclization reactions. These methods offer the advantage of building complexity and installing multiple substituents in a single, convergent step.

The Hantzsch Pyridine Synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. nih.govsemanticscholar.org To synthesize a precursor for 2-isobutylpyridine, isovaleraldehyde (3-methylbutanal) could theoretically be used as the aldehyde component. The reaction would initially form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.

The Kröhnke Pyridine Synthesis provides another versatile route. This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. researchgate.netharvard.edu The reaction proceeds through a Michael addition followed by condensation and cyclization to form a highly substituted pyridine. By carefully selecting the α,β-unsaturated partner, an isobutyl group could be incorporated at the desired position.

A third approach is the Guareschi-Thorpe Synthesis , which typically prepares 2-pyridones from the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. nih.govnih.gov The resulting 2-pyridone can then be converted to the corresponding 2-halopyridine and subsequently functionalized.

Functional Group Interconversions Leading to Brominated Pyridines

Once 2-isobutylpyridine is obtained, the final step is the regioselective introduction of a bromine atom at the C4 position. Direct electrophilic bromination of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. Furthermore, such reactions, when forced under harsh conditions (e.g., high temperature), typically yield the 3-bromo isomer. rsc.org

A more effective and widely adopted strategy is to proceed via the corresponding pyridine N-oxide .

Oxidation : 2-Isobutylpyridine is first oxidized to 2-isobutylpyridine N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Electrophilic Bromination : The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, by donating electron density through resonance. This activation facilitates electrophilic substitution. Treatment of the N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) or oxalyl bromide ((COBr)₂) can achieve selective bromination at the C4 position. ed.ac.uknih.gov

Deoxygenation : The final step is the removal of the N-oxide group. This is typically accomplished by reduction using a reagent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) to yield the target 4-Bromo-2-isobutylpyridine.

| Step | Substrate | Reagent | Product | Purpose |

| Oxidation | 2-Isobutylpyridine | H₂O₂ / Acetic Acid or m-CPBA | 2-Isobutylpyridine N-oxide | Activates the pyridine ring for electrophilic substitution. |

| Bromination | 2-Isobutylpyridine N-oxide | POBr₃ or (COBr)₂ | This compound N-oxide | Regioselectively installs bromine at the C4 position. nih.gov |

| Deoxygenation | This compound N-oxide | PCl₃ or PPh₃ | This compound | Removes the N-oxide to yield the final product. |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, offer highly efficient and selective routes for constructing complex molecules like this compound. These reactions often proceed under mild conditions with high functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. This strategy can be envisioned by starting with a dihalogenated pyridine and selectively coupling an isobutyl group at the C2 position.

A common starting material for such a strategy would be a 2,4-dihalopyridine, such as 2,4-dichloropyridine or 2,4-dibromopyridine. The key challenge is achieving regioselectivity. In conventional palladium-catalyzed couplings (e.g., Suzuki, Negishi, Stille), oxidative addition of the palladium catalyst occurs preferentially at the more reactive C2 position (α to the nitrogen). nih.gov However, recent advances have shown that this selectivity can be inverted.

Suzuki Coupling : This reaction couples an organoboron reagent with an organic halide. A potential route involves the reaction of 2,4-dibromopyridine with isobutylboronic acid. While typically favoring C2 coupling, the use of specialized ligands or catalyst systems, such as those derived from palladium clusters, can promote selectivity for the C4 position. acs.org

Negishi Coupling : This reaction utilizes an organozinc reagent. The coupling of 2,4-dichloropyridine with an isobutylzinc reagent can be directed to the C4 position by employing sterically hindered N-heterocyclic carbene (NHC) ligands, which block the more accessible C2 position and favor reaction at C4. nih.govorganic-chemistry.org

Stille Coupling : Involving the reaction of an organostannane with an organic halide, the Stille reaction is known for its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.orgthermofisher.com A similar regioselective challenge exists as with other cross-coupling methods, but ligand and condition optimization can be employed to direct the coupling.

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Selectivity |

| Suzuki | 2,4-Dibromopyridine | Isobutylboronic Acid | Pd(OAc)₂ / PPh₃ | Typically C2-selective. acs.org |

| Suzuki | 2,4-Dibromopyridine | Arylboronic Acid | C3-Symmetric Tripalladium Clusters | C4-selective. acs.org |

| Negishi | 2,4-Dichloropyridine | Isobutylzinc Halide | Pd(dba)₂ / IPr* | C4-selective. nih.gov |

| Stille | 2,4-Dihalopyridine | Isobutyl-tributylstannane | Pd(PPh₃)₄ | Regioselectivity is catalyst/ligand dependent. |

*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Metal-Catalyzed Functionalization Strategies

Direct C-H functionalization represents an increasingly powerful and atom-economical approach to synthesizing substituted heterocycles. These methods avoid the need for pre-halogenated starting materials by directly converting a C-H bond into a C-C or C-halogen bond.

One advanced strategy involves iridium-catalyzed C-H borylation . A 2-substituted pyridine, such as 2-isobutylpyridine, can undergo borylation at various positions on the ring. The regioselectivity is influenced by steric and electronic factors. While direct borylation of pyridine itself can be challenging due to catalyst inhibition by the nitrogen lone pair, the presence of a C2 substituent can overcome this issue. nih.govrsc.org The resulting pyridyl boronate ester is a versatile intermediate that can be subsequently converted to a bromide through reaction with reagents like copper(II) bromide.

Another emerging area is ruthenium-catalyzed C-H bromination . While direct C4-bromination of 2-isobutylpyridine has not been extensively detailed, related systems demonstrate the principle. For example, ruthenium catalysts have been used for the meta-selective C-H bromination of 2-phenylpyridine derivatives. nih.gov This catalyst-controlled regioselectivity offers a powerful alternative to traditional electrophilic substitution patterns and highlights the potential for developing a system that could selectively functionalize the C4 position of 2-alkylpyridines.

Vicarious Nucleophilic Substitution (VNS) for Pyridine Derivatization

Vicarious Nucleophilic Substitution (VNS) is a powerful methodology for the C-H functionalization of electrophilic aromatic and heteroaromatic rings, including pyridine derivatives. This reaction introduces a substituent onto the ring at a position bearing a hydrogen atom, effectively bypassing the need for a pre-installed leaving group. The mechanism typically involves the addition of a nucleophile (a carbanion stabilized by an electron-withdrawing group and carrying a leaving group at the nucleophilic center) to the electron-deficient aromatic ring. This is followed by a base-induced β-elimination of a small molecule (e.g., HCl, H2O, or PhSO2H) to restore aromaticity. nih.govacs.org

A key application of VNS in pyridine chemistry is the alkylation of nitropyridines. Electrophilic nitropyridines readily react with sulfonyl-stabilized carbanions to yield C-H alkylation products. nih.govacs.org The process begins with the formation of a Meisenheimer-type adduct, which then undergoes a base-induced β-elimination of sulfinic acid. nih.govacs.org Mechanistic studies have shown that for the elimination step to be effective, the alkyl substituent and the adjacent nitro group tend to adopt a planar conformation to stabilize the resulting benzyl-type anion. nih.govacs.org Consequently, steric hindrance can inhibit this step; for instance, the reaction of 3-nitropyridine with the sterically hindered isopropyl phenyl sulfone carbanion does not yield the alkylated product, but instead, the stable protonated Meisenheimer-type adduct is isolated. acs.org

The VNS methodology has been successfully applied to synthesize various fused pyrimidines, purines, and quinazolines starting from nitroarenes, demonstrating its utility in constructing complex heterocyclic systems.

Table 1: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution

| Nitroarene Substrate | Sulfone Reagent | Product | Yield (%) |

|---|---|---|---|

| 3-Nitropyridine | Phenylmethyl sulfone | 4-Benzyl-3-nitropyridine | 72 |

| 3-Nitropyridine | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | 65 |

| 3-Nitropyridine | Isopropyl phenyl sulfone | N-protonated Meisenheimer-type adduct | 43 |

| 2-Chloro-3-nitropyridine | Phenylmethyl sulfone | 4-Benzyl-2-chloro-3-nitropyridine | 85 |

| 4-Chloro-3-nitropyridine | Phenylmethyl sulfone | 2-Benzyl-4-chloro-3-nitropyridine | 78 |

Data sourced from mechanistic studies on the alkylation of nitropyridines. nih.govacs.org

Photochemical Pathways for Pyridine Ring Functionalization

Photochemical methods offer unique pathways for the functionalization of pyridine rings, often providing distinct reactivity and selectivity compared to traditional thermal reactions. These light-induced transformations can generate highly reactive intermediates, such as radicals, enabling novel bond formations. nottingham.edu.mynih.govnih.govacs.org

One notable advancement is the photochemical organocatalytic functionalization of pyridines with radicals derived from allylic C-H bonds. nottingham.edu.mynih.govnih.govacs.org This method forges a new C(sp2)–C(sp3) bond by harnessing the reactivity of pyridinyl radicals. The process is initiated by the single-electron reduction of a pyridinium (B92312) ion, which is formed under acidic conditions. nih.gov The resulting neutral pyridinyl radical can then effectively couple with allylic radicals. A key aspect of this system is the use of a dithiophosphoric acid catalyst that performs three roles: it acts as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant to generate the pyridinyl radical, and a hydrogen atom abstractor to form the allylic radical. nottingham.edu.mynih.gov This pathway exhibits high regioselectivity, typically favoring functionalization at the C4 position of the pyridine ring, a selectivity that diverges from classical Minisci-type reactions. nih.govacs.org

Another photochemical strategy involves the use of pyridine N-oxides as hydrogen atom transfer (HAT) reagents for the Minisci-type alkylation of electron-deficient heteroarenes. rsc.org In this catalyst-free approach, an electron donor-acceptor (EDA) complex forms between the heterocyclic substrate and the N-oxide upon irradiation, facilitating the reaction. rsc.org This method allows for the use of a wide range of radical precursors, including alkanes, alkenes, and ethers. rsc.org

Furthermore, light can induce ring-opening reactions in pyridines. Irradiation of pyridine can lead to the formation of a "Dewar pyridine" intermediate, which can undergo a reversible ring-opening. nih.gov In certain systems, such as gels made from poly(4-vinyl pyridine) and pyridine, this photochemical ring-opening can lead to the formation of 5-amino-2,4-pentadienals, which can then self-condense to form conjugated oligomers. nih.gov

Table 2: Scope of Photochemical Organocatalytic Allylation of Pyridines

| Pyridine Substrate | Allylic Substrate | Product | Yield (%) |

|---|---|---|---|

| Pyridine | Toluene | 4-Benzylpyridine | 85 |

| 4-Phenylpyridine | Cyclohexene | 4-Phenyl-2-(cyclohex-2-en-1-yl)pyridine | 78 |

| 2,6-Lutidine | 1-Octene | 4-(Oct-2-en-1-yl)-2,6-lutidine | 65 |

| Isoquinoline | Toluene | 1-Benzylisoquinoline | 92 |

| Quinoline | Toluene | 4-Benzylquinoline | 71 |

Yields refer to isolated products. Data extracted from studies on the functionalization of pyridines via pyridinyl radicals. acs.org

Reductive and Oxidative Methods in Synthesis

Reductive and oxidative transformations are fundamental to the synthesis and functionalization of pyridine rings and their precursors. These methods can be employed to either construct the aromatic ring from acyclic precursors or to modify the fully formed heterocycle.

Oxidative Methods: Many classical pyridine syntheses, such as the Hantzsch synthesis, produce a dihydropyridine intermediate that requires a subsequent oxidation step to yield the final aromatic pyridine product. acsgcipr.org This aromatization is a crucial step and can be achieved using a variety of oxidizing agents. Modern approaches have focused on developing more efficient and environmentally friendly oxidation protocols, sometimes combining the cyclization and oxidation steps into a one-pot procedure using bifunctional catalysts. organic-chemistry.org

A distinct oxidative strategy involves the dearomatization of pyridines to access highly functionalized piperidine structures, which are prevalent in pharmaceuticals. nih.gov One such method uses an arenophile-mediated photochemical para-cycloaddition, followed by olefin oxidation chemistry like dihydroxylation or epoxidation. nih.gov This approach allows for the direct introduction of heteroatom functionalities onto the pyridine ring without prior activation, providing access to previously elusive compounds like dihydropyridine cis-diols and pyridine oxides. These intermediates can then be further transformed into diversely substituted piperidines. nih.gov For example, the oxidation of pyridine itself occurs at the nitrogen atom to give pyridine N-oxide, a reaction that can be accomplished using peracids. wikipedia.orgpharmaguideline.com This activation at the nitrogen atom increases the reactivity of the pyridine ring towards both further oxidation and reduction. wikipedia.org

Reductive Methods: The pyridine ring is electron-deficient and thus susceptible to reduction by nucleophilic reducing agents. pharmaguideline.com The dearomatization of pyridines is a common strategy to produce piperidines, traditionally achieved through hydrogenation. nih.gov Advances in this area include the development of chemo-, regio-, and stereoselective catalytic hydrogenation processes. nih.gov

Reductive methods are also employed in the synthesis of pyridine derivatives from precursors containing reducible functional groups. For instance, nitropyridines can serve as precursors for various functionalized pyridines. A practical and green method for the synthesis of azobenzenes involves using nitro compounds as oxidants and alcohols as reductants under basic conditions, without the need for a metal catalyst. researchgate.net This type of reductive coupling of nitropyridines can lead to products like azoxypyridines. researchgate.net Furthermore, nickel-catalyzed reductive coupling reactions have been developed to couple bromopyridines with tertiary alkyl bromides, affording alkylated pyridines that contain an all-carbon quaternary center. organic-chemistry.org

Table 3: Examples of Oxidative Dearomatization of Pyridines

| Pyridine Substrate | Reaction Sequence | Product Type |

|---|

This table summarizes the types of products obtained from the two-step oxidative dearomatization protocol. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Isobutylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic property facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2- and 4-positions) to the nitrogen. stackexchange.comyoutube.com In 4-Bromo-2-isobutylpyridine, the bromine atom at the 4-position is activated towards displacement by nucleophiles. The attack of a nucleophile at the C-4 position generates a negatively charged intermediate, a Meisenheimer-like complex, which is stabilized by resonance. stackexchange.comlibretexts.org One of the key resonance structures delocalizes the negative charge onto the electronegative nitrogen atom, which significantly lowers the activation energy for the substitution compared to an analogous attack on a bromobenzene (B47551) ring. stackexchange.com

This increased reactivity allows for the substitution of the bromide with a variety of nucleophiles. Common nucleophiles used in these reactions include alkoxides, phenoxides, thiolates, and amines. sci-hub.se For instance, reactions with sodium thiophenoxide or sodium methanethiolate (B1210775) can introduce sulfur-containing moieties. sci-hub.se Similarly, oxygen-based nucleophiles like sodium phenoxide or benzyl (B1604629) alcohol can be used to form ether linkages. sci-hub.se These reactions often proceed under milder conditions than those required for less activated aryl halides. Microwave heating has been shown to dramatically decrease reaction times for such nucleophilic substitutions on halopyridines. sci-hub.se

The general mechanism involves two main steps: the initial attack of the nucleophile to form the anionic intermediate, followed by the elimination of the bromide leaving group to restore the aromaticity of the ring. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution on Halopyridines Note: This table presents general reactivity patterns for halopyridines analogous to this compound.

| Halopyridine Substrate | Nucleophile | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 2- or 4-Halopyridine | PhSNa (Sodium thiophenoxide) | HMPA or NMP | Microwave, ~100°C | 2- or 4-Phenylthiopyridine |

| 2- or 4-Halopyridine | PhCH2OH (Benzyl alcohol) | NMP | Microwave | 2- or 4-Benzyloxypyridine |

| 2- or 4-Halopyridine | PhONa (Sodium phenoxide) | DMSO or HMPA | Microwave | 2- or 4-Phenoxypyridine |

| 2- or 4-Halopyridine | MeSNa (Sodium methanethiolate) | HMPA | Microwave | 2- or 4-Methylthiopyridine |

Electrophilic Reactions on the Isobutyl Side Chain

Direct electrophilic substitution on the isobutyl side chain of this compound is generally challenging. The electron-withdrawing nature of the pyridine ring deactivates the attached alkyl group towards electrophilic attack. However, reactions can occur at the C-H bonds of the isobutyl group under specific conditions, often involving radical mechanisms rather than classical electrophilic substitution. For example, halogenation of the side chain could potentially be achieved using radical initiators.

Metal-Catalyzed Transformations Involving this compound

The carbon-bromine bond at the 4-position is the most versatile handle for synthetic transformations, primarily through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comyoutube.com this compound is an excellent substrate for this reaction. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com This reaction is widely used to synthesize biaryl compounds and other complex molecules, tolerating a wide range of functional groups. organic-chemistry.orgresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgnrochemistry.comorganic-chemistry.org This method is also highly effective for creating C-C bonds. wikipedia.org While organozinc reagents are more reactive than their organoboron counterparts, they are also more sensitive to moisture and air, requiring anhydrous reaction conditions. nrochemistry.comyoutube.com The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.comyoutube.com The Negishi reaction is particularly useful for coupling sp², sp³, and sp carbon atoms. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a strong base. wikipedia.orglibretexts.org It has become a premier method for synthesizing aryl amines. wikipedia.orgyoutube.com The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product. libretexts.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) has been crucial to the reaction's broad applicability, allowing for the coupling of a wide variety of amines, including primary and secondary amines. wikipedia.orgyoutube.com

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)2) | Pd(PPh3)4, Pd(dppf)Cl2 | Na2CO3, K2CO3, Cs2CO3 | Carbon-Carbon |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd(PPh3)4, Ni(acac)2 | Not required for transmetalation | Carbon-Carbon |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R2NH) | Pd2(dba)3 + Ligand (e.g., XPhos) | NaOtBu, KOtBu, LiHMDS | Carbon-Nitrogen |

C-H activation strategies offer an alternative route to functionalization, avoiding the pre-functionalization often required in cross-coupling reactions. For this compound, palladium-catalyzed C-H activation could potentially be directed to either the pyridine ring or the isobutyl side chain. Intramolecular C(sp³)–H arylation, where a Pd(0) catalyst first undergoes oxidative addition into the C-Br bond and then activates a C-H bond on the isobutyl chain, could lead to the formation of cyclized products. nih.gov Alternatively, intermolecular C-H activation can functionalize the pyridine ring, though this is more common at the C2 position. The presence of the nitrogen atom can direct a metal catalyst to activate an adjacent C-H bond. rsc.org For example, pyridine N-oxides are often used to facilitate ortho-C-H activation, allowing for direct arylation or alkenylation. researchgate.net

Derivatization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles. A common derivatization is the formation of a pyridine N-oxide by treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide modifies the electronic properties of the ring, making it more susceptible to certain substitution patterns and activating the C2 and C6 positions for C-H functionalization. researchgate.net

Another common reaction is quaternization, where the nitrogen atom attacks an alkyl halide (e.g., methyl iodide) to form a pyridinium (B92312) salt. This transformation significantly alters the reactivity of the molecule, making the pyridine ring highly electron-deficient and activating it for reduction or nucleophilic addition reactions.

Transformations of the Isobutyl Group

The isobutyl group itself can undergo various chemical transformations, although these are often less straightforward than reactions on the pyridine ring due to the relative inertness of C(sp³)-H bonds. Free-radical halogenation, initiated by light or a radical initiator, could introduce a halogen atom onto the side chain, which could then be used for subsequent nucleophilic substitution or elimination reactions. Oxidation of the isobutyl group is also possible, potentially leading to alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the specific carbon atom that is oxidized.

Computational and Theoretical Studies on 4 Bromo 2 Isobutylpyridine

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic properties of molecular systems. scirp.org By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and various electronic descriptors. nih.govnih.gov For molecules analogous to 4-Bromo-2-isobutylpyridine, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict key structural and electronic parameters. mdpi.commdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. youtube.com The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher polarizability and greater chemical reactivity, as less energy is required for electronic excitation. scirp.orgnih.gov For instance, in a study of 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was calculated to be around 5.4 eV, indicating significant kinetic stability. mdpi.com Analysis of the FMOs for this compound would likely show the HOMO localized primarily on the pyridine (B92270) ring and the bromine atom, while the LUMO would be distributed over the π-antibonding system of the pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the most negative potential (red) is expected to be localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the isobutyl group and, to a lesser extent, near the bromine atom, indicating sites prone to nucleophilic interaction. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Pyridines

| Property | Description | Typical Calculated Values (for analogous systems) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.0 to 3.5 Debye |

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful asset for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. mdpi.comrsc.org For this compound, key reactions include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and reactions involving Grignard reagents.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a fundamental method for forming carbon-carbon bonds, and 4-bromopyridines are common substrates. researchgate.netnih.govnih.gov Computational studies on the mechanism of this reaction involving bromopyridines have been performed to understand the intricate steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netmdpi.com DFT calculations help to evaluate the relative energy barriers of different proposed pathways and can identify and characterize key intermediates. researchgate.net For example, mechanistic studies have investigated the role of the base and solvent in the transmetalation step, which is often rate-determining. researchgate.net

Reactions with Grignard Reagents: The reaction of bromopyridines with Grignard reagents is another important transformation. organic-chemistry.orgresearchgate.net Recent studies have explored mechanisms beyond simple nucleophilic substitution, such as pathways involving single electron transfer (SET). organic-chemistry.orgx-mol.net Computational modeling can help distinguish between these mechanisms by calculating the energies of the radical intermediates and transition states involved in a proposed photoinduced SRN1 (radical-nucleophilic substitution) pathway. organic-chemistry.orgx-mol.net Such studies provide insights into the reaction conditions, such as the role of light in promoting the reaction. organic-chemistry.org

Table 2: Key Steps in a Computed Catalytic Cycle (Illustrative Example: Suzuki Coupling)

| Step | Description | Computational Insight |

| Oxidative Addition | Pd(0) catalyst inserts into the C-Br bond. | Calculation of the transition state and energy barrier for this initial activation step. |

| Transmetalation | The organic group is transferred from the boronic acid to the palladium center. | Modeling the role of the base in forming the "ate" complex and determining the activation energy. |

| Reductive Elimination | The new C-C bond is formed, and the product is released, regenerating the Pd(0) catalyst. | Determining the energy profile for the final step, confirming the exergonic nature of product formation. |

Prediction of Reactivity and Selectivity Parameters

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. scielo.org.mx These indices help predict the reactivity of a molecule and the regioselectivity of its reactions without explicitly modeling the entire reaction pathway. researcher.lifenih.gov

Chemical Hardness (η): Defined as half the difference between the ionization potential (I) and electron affinity (A), it measures resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. mdpi.commdpi.com

Electronegativity (χ): The negative of the chemical potential (μ), it measures the ability of a molecule to attract electrons. irjweb.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is useful for classifying molecules as electrophiles or nucleophiles. mdpi.com

Local Reactivity Descriptors: These indices are used to predict the most reactive sites within a molecule, thus explaining regioselectivity. researchgate.net

Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps identify the sites most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). mdpi.commdpi.com For this compound, calculations would likely predict the C4 position (attached to bromine) as a primary site for nucleophilic attack, while the nitrogen atom would be a site for electrophilic attack. The regioselectivity in reactions of substituted pyridines, such as deprotometalation, has been successfully rationalized using computed CH acidities and other local descriptors. researchgate.net

Table 3: Conceptual DFT Reactivity Descriptors and Their Interpretation

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | High value indicates low reactivity. |

| Electronegativity (χ) | (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | High value indicates a better electron acceptor. |

| Electrophilicity Index (ω) | μ2 / 2η | High value indicates a strong electrophile. |

| Fukui Function (f+) | ρN+1(r) - ρN(r) | Predicts the site for nucleophilic attack. |

| Fukui Function (f-) | ρN(r) - ρN-1(r) | Predicts the site for electrophilic attack. |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms (conformation) and its chirality, is critical to its properties and reactivity. Computational methods are widely used to explore the conformational landscape of flexible molecules and to investigate stereochemical phenomena like atropisomerism.

Conformational Analysis: The isobutyl group in this compound is flexible, with rotation possible around the C(sp²)–C(sp³) and C(sp³)–C(sp³) single bonds. A conformational analysis using DFT or other computational methods would involve systematically rotating these bonds to map the potential energy surface. This allows for the identification of low-energy conformers (stable structures) and the rotational energy barriers between them. Studies on similar systems, such as the restricted rotation of an isopropyl group on a substituted aromatic ring, have successfully used a combination of DFT calculations and dynamic NMR spectroscopy to determine rotational barriers and characterize the conformational exchange process. nih.gov

Stereochemical Considerations and Atropisomerism: Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.govsnnu.edu.cn While common in biaryl systems, it can also occur in other scaffolds, including 2,4-disubstituted pyridines, if the substituents are sufficiently bulky to create a high barrier to rotation. thieme-connect.com For this compound, the barrier to rotation around the C2-isobutyl bond is expected to be relatively low. However, if this scaffold were incorporated into a more complex molecule, for example by forming a biaryl linkage at one of the other positions, the potential for atropisomerism would become a significant consideration. researchgate.net Computational chemistry is essential for predicting the stability of atropisomers by calculating the rotational energy barrier (ΔG‡). A barrier of approximately 22-23 kcal/mol is generally considered sufficient for atropisomers to be stable and isolable at room temperature. nih.gov

Role and Utility of 4 Bromo 2 Isobutylpyridine As a Synthetic Intermediate

Building Block for Complex Pyridine (B92270) Architectures

The true utility of 4-Bromo-2-isobutylpyridine as a building block is most evident in its application to construct elaborate pyridine-containing molecules. The carbon-bromine bond at the 4-position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the extension and elaboration of the pyridine core.

Palladium-catalyzed cross-coupling reactions are the cornerstone of this synthetic strategy. researchgate.net Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. nih.govwikipedia.orgyoutube.com For instance, a Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid can yield a 4-aryl-2-isobutylpyridine derivative. This method is exceptionally robust and tolerant of various functional groups, making it a favored approach for synthesizing complex biaryl structures. researchgate.net The ability to forge sp²-sp² carbon-carbon bonds with high efficiency has made this reaction indispensable in modern organic synthesis. researchgate.net

This reactivity allows chemists to design and construct molecules with tailored electronic and steric properties. By carefully selecting the coupling partner, it is possible to build intricate, multi-substituted pyridine architectures, including poly-aryl systems, which are of interest in materials science for their photophysical properties. researchgate.net

Table 1: Key Cross-Coupling Reactions for Modifying this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base |

| Stille | Organotin Reagent (e.g., R-SnBu₃) | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |

| Negishi | Organozinc Reagent (e.g., R-ZnCl) | C-C | Pd(0) or Ni(0) catalyst |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp²-sp) | Pd(0) catalyst + Cu(I) cocatalyst + Base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0) catalyst + Ligand + Base |

| Heck | Alkene | C-C | Pd(0) catalyst + Base |

Precursor in the Synthesis of Heterocyclic Compounds

Beyond simple substitution, this compound serves as a crucial precursor for the synthesis of more complex, often fused, heterocyclic systems. nih.govdntb.gov.ua The pyridine ring itself is a key heterocycle, but its functionalization allows it to be integrated into larger, polycyclic structures with diverse biological and physical properties.

The bromine atom can be displaced by various nucleophiles or participate in cyclization reactions to form new rings. For example, derivatives of bromopyridines are used in the synthesis of isoquinolinone derivatives, which are important scaffolds in medicinal chemistry. nbinno.com The synthesis often involves an initial cross-coupling reaction followed by an intramolecular cyclization step, where the pyridine ring becomes fused to a newly formed ring.

Furthermore, the strategic placement of the bromo and isobutyl groups can influence subsequent synthetic steps. The isobutyl group can impart specific conformational preferences or steric hindrance that can be exploited to control the stereochemistry of subsequent reactions. This makes this compound a valuable starting material for creating complex, three-dimensional heterocyclic molecules that are often found in natural products and pharmacologically active compounds. nih.gov

Ligand Design and Synthesis in Coordination Chemistry

The development of new ligands is a central theme in coordination and organometallic chemistry, as the ligand sphere around a metal center dictates its catalytic activity, stability, and photophysical properties. uni-wuerzburg.de Pyridine-based ligands, particularly those containing multiple pyridine units like bipyridines and terpyridines, are among the most widely studied due to their excellent coordinating ability with a vast range of metal ions.

This compound is an ideal starting material for synthesizing such multidentate ligands. arkat-usa.org Using iterative cross-coupling strategies, such as the Suzuki-Miyaura reaction, the bromine atom can be replaced with another pyridine-containing fragment. For instance, coupling this compound with a pyridylboronic acid would yield a bipyridine derivative. This approach has been successfully used to synthesize complex ditopic bipyridine-terpyridine bridging ligands. arkat-usa.org The synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine serves as a precursor for dendritic bis-terpyridine structures. researchgate.net

The isobutyl group can play a subtle but important role by enhancing the solubility of the resulting ligands and their metal complexes in non-polar organic solvents, which is often a significant advantage for both synthesis and application in homogeneous catalysis. yorku.ca

Table 2: Application in Ligand Synthesis

| Ligand Type | Synthetic Strategy | Role of this compound |

|---|---|---|

| Substituted Bipyridines | Suzuki or Stille Coupling | Provides one of the pyridine rings and the reactive site for coupling. |

| Terpyridines & Polypyridines | Iterative Cross-Coupling | Serves as a key building block for extending the polypyridine chain. arkat-usa.orgresearchgate.net |

| Pincer Ligands | Multi-step synthesis involving functionalization | The pyridine core acts as the central unit of the pincer framework. |

Model Compound in Mechanistic Organic Chemistry Studies

Understanding the intricate step-by-step pathway of a chemical reaction—its mechanism—is fundamental to optimizing reaction conditions and expanding its scope. ijrpr.com Substituted pyridines like this compound can serve as valuable model compounds for mechanistic investigations, particularly in the realm of cross-coupling chemistry. researchgate.net

The electronic properties of the pyridine ring, being more electron-deficient than benzene, influence the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination. youtube.com The presence of the electron-donating isobutyl group at the 2-position and the electron-withdrawing bromine at the 4-position creates a well-defined electronic environment. By systematically studying the reactivity of this compound under various conditions (e.g., different catalysts, ligands, bases, and solvents) and comparing the results with other substituted bromopyridines, researchers can gain deep insights into the factors that govern the efficiency and selectivity of these transformations. ijrpr.com

Kinetic studies, isotopic labeling experiments, and computational modeling using substrates like this compound help elucidate the roles of the catalyst, reactants, and intermediates, contributing to the broader understanding of fundamental organic reaction mechanisms. uokerbala.edu.iq

Intermediate in the Preparation of Chemical Libraries

In modern drug discovery and materials science, the ability to rapidly synthesize and screen large numbers of related compounds, known as chemical libraries, is essential. This compound is an excellent intermediate for this purpose due to its capacity for diversification.

Starting from this single, readily accessible compound, a multitude of different functional groups and structural motifs can be introduced at the 4-position through various high-throughput parallel synthesis techniques. Using an array of boronic acids in a Suzuki coupling reaction, for example, a library of 4-aryl-2-isobutylpyridines can be generated. Similarly, employing different amines in a Buchwald-Hartwig amination reaction would yield a library of 4-amino-2-isobutylpyridines. This "late-stage functionalization" approach is highly efficient, as it allows for the creation of structural diversity from a common intermediate, streamlining the discovery process for new molecules with desired biological activities or material properties.

Future Research Directions and Perspectives in 4 Bromo 2 Isobutylpyridine Chemistry

Development of Green and Sustainable Synthetic Pathways

The chemical industry's shift towards sustainability has put a spotlight on the development of green synthetic methodologies. For 4-bromo-2-isobutylpyridine and related compounds, future research will prioritize the creation of pathways that are not only efficient but also environmentally friendly.

Key research objectives in this area include:

Minimizing Waste and Energy Consumption: Researchers are exploring one-pot multicomponent reactions and microwave-assisted synthesis to produce pyridine (B92270) derivatives. nih.gov These methods offer significant advantages, such as high yields (often in the 82-94% range), shorter reaction times (2-7 minutes), and simplified purification processes, which collectively reduce waste and energy usage. nih.gov

Utilizing Benign Solvents and Catalysts: A significant goal is to replace hazardous organic solvents and heavy metal catalysts. Optimized conditions for Suzuki coupling reactions of related brominated pyridines have successfully utilized mixed aqueous solvent systems, such as water/1,4-dioxane, which are considered greener alternatives. researchgate.net Furthermore, the development of metal-free cascade processes and the use of heterogeneous catalysts, like metal-organic frameworks (MOFs), are promising avenues for creating more sustainable synthetic protocols. acs.orgnih.gov These catalysts are often reusable and operate under milder conditions. acs.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, known as having high atom economy, are central to green chemistry. nih.gov Future syntheses of this compound will likely focus on direct C-H functionalization techniques, which avoid the need for pre-functionalized substrates and reduce the generation of byproducts. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Methods | Green & Sustainable Approaches |

| Catalysts | Often employ homogeneous acid/base or heavy metal catalysts. acs.org | Utilize reusable heterogeneous catalysts (e.g., MOFs), metal-free systems, or biocatalysts. acs.orgnih.gov |

| Solvents | Typically rely on volatile and hazardous organic solvents. | Employ benign solvents like water, ethanol, or solvent-free conditions. nih.govresearchgate.net |

| Energy | Often require high temperatures and prolonged heating. acs.org | Use energy-efficient techniques like microwave irradiation. nih.gov |

| Efficiency | May involve multiple steps with complex purification. acs.org | Focus on one-pot reactions and cascade processes to improve atom and step economy. nih.govnih.gov |

| Waste | Generate significant amounts of byproducts and waste. | Designed to minimize waste through high atom economy and catalyst recycling. nih.gov |

Exploration of Novel Reactivity Profiles

While the Suzuki and other cross-coupling reactions at the C4-bromo position are well-established, future research will delve into uncovering new modes of reactivity for this compound. This exploration will unlock new synthetic possibilities and provide access to a wider range of functionalized molecules.

Direct C-H Functionalization: A major focus will be the selective functionalization of the C-H bonds on the pyridine ring. nih.gov This is a highly sought-after, atom-economical approach that circumvents the need for pre-installed leaving groups. nih.govresearchgate.net Recent advancements in photocatalysis and transition-metal catalysis have enabled the regioselective functionalization at the C-H bonds of pyridines, offering pathways that are challenging to achieve with classical methods. nih.govacs.org Applying these techniques to this compound could allow for selective modifications at the C3, C5, or C6 positions, preserving the bromo-substituent for subsequent transformations.

Controlled Regioselectivity in Cross-Coupling: The intrinsic electronic properties of the pyridine ring typically direct nucleophilic substitution to the C2 and C4 positions. nih.govresearchgate.net However, recent studies on dihalogenated pyridines have shown that the regioselectivity of cross-coupling reactions can be switched. For instance, the use of mononuclear palladium catalysts often favors reaction at the C2 position, whereas multinuclear palladium species, such as clusters and nanoparticles, can switch the selectivity to the C4 position. acs.org Investigating how catalyst speciation influences the reactivity of this compound could provide precise control over which site undergoes reaction.

Photochemical Reactions: The use of visible light to generate pyridinyl radicals from pyridinium (B92312) ions has opened up new avenues for C(sp²)–C(sp³) bond formation. acs.org This photochemical strategy enables functionalization with distinct positional selectivity compared to traditional Minisci-type reactions. acs.org Exploring the photochemical reactivity of this compound could lead to the discovery of unprecedented transformations and the synthesis of novel molecular architectures.

Advanced Applications in Catalysis and Materials Science

The unique electronic and steric properties of this compound make it an attractive building block for advanced materials and catalysts. Future research will aim to harness these properties to create functional molecules and materials with tailored characteristics.

Ligand Development for Catalysis: Pyridine scaffolds are integral components of ligands used in transition metal catalysis and asymmetric synthesis. nih.govnih.gov The isobutyl group at the C2 position can introduce specific steric bulk, while the bromo-group at C4 provides a convenient handle for further modification or for tuning the electronic properties of the metal center. Future work will involve synthesizing novel ligands derived from this compound and evaluating their performance in various catalytic reactions, such as cross-coupling, hydrogenation, and polymerization.

Functional Organic Materials: Pyridine derivatives are found in a variety of organic materials, including those with applications in electronics and photonics. nih.gov The potential for this compound derivatives to be used in the development of non-linear optical (NLO) materials is an area of interest. mdpi.com By incorporating this scaffold into larger conjugated systems, it may be possible to design materials with specific light-emitting or charge-transporting properties.

Supramolecular Chemistry and Nanomaterials: The nitrogen atom of the pyridine ring can participate in hydrogen bonding and metal coordination, making it a valuable component in supramolecular chemistry. Pyridine derivatives have been used to create complex, self-assembled structures and functional nanomaterials. nih.gov this compound could serve as a programmable building block for constructing metal-organic frameworks (MOFs), covalent-organic frameworks (COFs), or other ordered assemblies with potential applications in gas storage, separation, and sensing.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of this compound derivatives, researchers are increasingly turning to high-throughput and continuous manufacturing technologies. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.

Enhanced Safety and Efficiency: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters like temperature and pressure, leading to safer and more efficient processes. organic-chemistry.orgresearchgate.net For reactions involving hazardous reagents or intermediates, such as metal-halogen exchange with unstable 4-halopyridines, flow chemistry can mitigate risks and improve yields. scite.ai The N-oxidation of pyridine derivatives, for example, has been shown to be safer and more efficient in a continuous flow microreactor compared to a batch reactor. organic-chemistry.orgresearchgate.net

Scalability and Reproducibility: Continuous flow systems allow for seamless scaling from laboratory research to large-scale production without the need for extensive re-optimization. organic-chemistry.orgacs.org This is particularly advantageous for producing pharmaceutical intermediates or fine chemicals. The precise control afforded by these systems also ensures high reproducibility between batches.

Automated Discovery and Optimization: The integration of flow chemistry with automated robotic systems and real-time analytics enables high-throughput experimentation. acs.org This approach allows for the rapid screening of a large number of reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal synthetic routes. acs.org Such automated workflows can accelerate the discovery of new reactions and the development of libraries of this compound derivatives for biological or materials screening.

Table 2: Advantages of Flow Chemistry for Pyridine Derivative Synthesis

| Advantage | Description | Relevance to this compound |

| Improved Safety | Confines hazardous reactions to small volumes, with better heat dissipation. organic-chemistry.orgresearchgate.net | Enables safer handling of potentially unstable intermediates and exothermic reactions. |

| Enhanced Control | Allows for precise manipulation of temperature, pressure, and residence time. organic-chemistry.org | Leads to higher yields, fewer byproducts, and improved selectivity in functionalization reactions. |

| Rapid Optimization | Facilitates quick screening of reaction parameters through automated systems. acs.org | Accelerates the discovery of optimal conditions for novel synthetic transformations. |

| Scalability | Production can be increased by running the system for longer periods. organic-chemistry.orgacs.org | Simplifies the transition from laboratory-scale synthesis to pilot or industrial production. |

| Gas-Liquid Reactions | Provides superior interfacial contact for reactions involving gases. researchgate.net | Useful for reactions like hydrogenations or carbonylations of the pyridine ring. |

Synergistic Approaches between Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is becoming an indispensable tool for modern chemical research. This synergy allows for a deeper understanding of reaction mechanisms and provides predictive power to guide the design of new molecules and experiments.

Predicting Reactivity and Selectivity: Computational tools like Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of this compound. mdpi.com These calculations can help predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed regioselectivity in C-H functionalization reactions, and understand the stability of reaction intermediates. acs.orgmdpi.com This predictive capability can save significant experimental time and resources by focusing efforts on the most promising reaction pathways.

Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the step-by-step mechanisms of complex catalytic cycles, such as those in Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov By modeling transition states and intermediate structures, researchers can understand how different ligands, solvents, and substrates influence the reaction outcome, leading to the rational design of more efficient catalysts.

Designing Molecules with Target Properties: Molecular modeling and docking studies are powerful tools for designing molecules with specific biological or material properties. nih.govnih.gov For example, if this compound is a scaffold for a potential drug candidate, computational methods can be used to predict its binding affinity to a target protein and guide modifications to improve its efficacy. nih.gov Similarly, for materials science applications, computational screening can identify derivatives with desirable electronic or optical properties before they are synthesized. mdpi.comrsc.org

Q & A

What are the optimal synthetic routes for 4-Bromo-2-isobutylpyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves bromination of 2-isobutylpyridine using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or carbon tetrachloride under reflux . Advanced protocols recommend optimizing reaction time, temperature, and stoichiometric ratios of brominating agents. For instance, NBS may reduce side reactions compared to Br₂ due to its milder reactivity. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >98% purity, as residual brominating agents can interfere with downstream applications .

How does the steric and electronic profile of this compound affect its reactivity in cross-coupling reactions?

The isobutyl group at the 2-position introduces steric hindrance, which can slow down nucleophilic substitution at the 4-bromo site. Electronic effects from the pyridine ring’s electron-withdrawing nature activate the bromine for Suzuki-Miyaura or Buchwald-Hartwig couplings. Researchers should prioritize palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to mitigate steric challenges. Kinetic studies using NMR or HPLC can quantify reaction rates under varying conditions .

What analytical techniques are most reliable for characterizing this compound, and how can data contradictions be resolved?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., downfield shifts for Br and isobutyl groups).

- X-ray crystallography : Resolves ambiguities in molecular geometry; SHELXL refinement is recommended for bulky substituents .

- Mass spectrometry : Validates molecular weight (C₈H₁₀BrN, MW 200.07) and detects impurities .

Contradictions between techniques (e.g., purity discrepancies in NMR vs. HPLC) require cross-validation using multiple methods and synthetic replicates .

How does this compound compare to analogs (e.g., 4-Bromo-2-methylpyridine) in ligand-receptor binding studies?

The isobutyl group enhances hydrophobic interactions in binding pockets compared to smaller alkyl chains. Computational docking (e.g., AutoDock) paired with surface plasmon resonance (SPR) can quantify binding affinities. For example, isobutyl derivatives may show higher selectivity for kinase targets due to improved steric complementarity .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Bulky substituents often disrupt crystal packing. Techniques include:

- Solvent screening : Use high-boiling solvents (e.g., DMF) to slow crystallization.

- Co-crystallization : Add small-molecule co-formers to stabilize lattice interactions.

- Low-temperature XRD : Reduces thermal motion for clearer diffraction patterns .

How can researchers resolve conflicting biological activity data for this compound in enzyme inhibition assays?

Contradictions may arise from impurities or assay conditions (e.g., pH, ionic strength). Solutions include:

- Dose-response curves : Validate activity across concentrations.

- Control experiments : Test intermediates (e.g., 2-isobutylpyridine) to isolate the bromine effect.

- Metabolic stability assays : Use LC-MS to rule out degradation products .

What computational methods predict the electronic properties of this compound for catalyst design?

Density functional theory (DFT) using functionals like B3LYP/6-311+G(d,p) calculates HOMO/LUMO energies and electrostatic potential maps. These predict sites for electrophilic/nucleophilic attack, guiding catalyst selection for functionalization .

How does the choice of brominating agent impact the scalability of this compound synthesis?

NBS is preferred for small-scale syntheses due to safety and selectivity, while Br₂ is cost-effective for industrial-scale production. Continuous flow reactors can enhance scalability by improving heat transfer and reducing reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.